Ethyl 4,5,8,9-tetrahydro-3H-pyrrolo[2,3-g]indolizine-9a(7H)-carboxylate
Description
Ethyl 4,5,8,9-tetrahydro-3H-pyrrolo[2,3-g]indolizine-9a(7H)-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrroloindolizine core substituted with an ethyl ester group.
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
ethyl 3,4,5,7,8,9-hexahydropyrrolo[2,3-g]indolizine-9a-carboxylate |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-12(16)13-6-3-8-15(13)9-5-11-10(13)4-7-14-11/h4,7,14H,2-3,5-6,8-9H2,1H3 |
InChI Key |
UQWOOQCBDALOJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCCN1CCC3=C2C=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5,8,9-tetrahydro-3H-pyrrolo[2,3-g]indolizine-9a(7H)-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the condensation of a pyrrole derivative with an aldehyde, followed by cyclization and esterification to form the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial synthesis often employs automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5,8,9-tetrahydro-3H-pyrrolo[2,3-g]indolizine-9a(7H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen atoms.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 4,5,8,9-tetrahydro-3H-pyrrolo[2,3-g]indolizine-9a(7H)-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 4,5,8,9-tetrahydro-3H-pyrrolo[2,3-g]indolizine-9a(7H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Pyrrolopyridine Derivatives
Compounds such as ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9a) and its substituted variants (e.g., 5-chloro, 5-methoxy) share a pyrrole-pyridine fused core with the target compound but differ in ring fusion ([2,3-c] vs. [2,3-g]) and saturation. These derivatives are synthesized via hydrogenation of precursor indoles over Pd/C catalysts, achieving yields of 60–85% .
Pyridoindole Derivatives
Ethyl 2,3,4,9-tetrahydro-1-phenyl-1H-pyrido[3,4-b]indole-3-carboxylate (3) features a β-carboline-piperazine scaffold synthesized via a Pictet-Spengler reaction. The phenyl substitution at position 1 and the tricyclic system distinguish it from the target compound’s bicyclic framework. Such differences influence electronic properties and biological interactions, as β-carbolines are known for DNA intercalation and cytotoxicity .
Fused Pteridinosteroids
Hybrid compounds like 5’-deaza-17β-hydroxy-8’-methylandrost-2,4-dieno[2,3-g]pteridine-2’,4’(3’H,8’H)-dione (16a) incorporate steroid-pteridine fusion. Though structurally distinct, their [2,3-g] ring fusion pattern parallels the target compound’s indolizine system. Synthesis involves high-temperature condensation of hydroxymethylene intermediates with uracil derivatives, yielding 37% for 16a .
Reactivity and Functionalization
- Substituent Effects : Chloro (9b) and methoxy (9c) groups on pyrrolopyridines enhance electrophilic substitution reactivity compared to unsubstituted analogs (9a) . The target compound’s ethyl ester may similarly modulate solubility and stability.
- Ring Saturation : Partial saturation in the indolizine system (vs. fully aromatic pyrrolopyridines) could reduce aromaticity, affecting π-π stacking interactions in biological targets.
Data Table: Key Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
